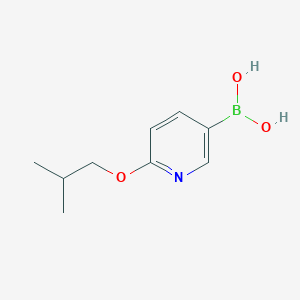

(6-Isobutoxypyridin-3-yl)boronic acid

Vue d'ensemble

Description

“(6-Isobutoxypyridin-3-yl)boronic acid” is a boronic acid derivative . Boronic acids are a class of compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom . They are commonly used in organic synthesis, medicinal chemistry, and materials science .

Synthesis Analysis

Boronic acids can be synthesized through various methods. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another approach is the iridium or rhodium-catalyzed C-H or C-F borylation . The specific synthesis process for “this compound” is not mentioned in the available literature.Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with a boronic acid group and an isobutoxy group attached to it . The exact structure can be found in chemical databases .Chemical Reactions Analysis

Boronic acids, including “this compound”, are known to participate in various chemical reactions. They are often used in Suzuki-Miyaura cross-coupling reactions . They can also react with dibromo pyridinium aminides via Suzuki coupling reaction .Applications De Recherche Scientifique

Synthesis and Cross-Coupling Reactions

Boronic acids, including pyridyl-boronic acid derivatives, are pivotal in organic synthesis, especially in Suzuki cross-coupling reactions. These reactions are a cornerstone in constructing complex molecules, allowing for the synthesis of diverse pyridine libraries crucial for pharmaceuticals and materials science. For instance, novel halopyridinylboronic acids have been synthesized and utilized in Pd-catalyzed coupling with aryl halides, enabling the production of new pyridine libraries (Bouillon et al., 2003).

Catalysis and Organic Transformations

Boronic acids, including derivatives similar to "(6-Isobutoxypyridin-3-yl)boronic acid," have been used as catalysts in various organic transformations. For example, they catalyze highly enantioselective aza-Michael additions of hydroxamic acid to quinone imine ketals, showcasing their versatility and utility in producing densely functionalized cyclohexanes (Hashimoto et al., 2015).

Sensing Applications

Boronic acids are prominent in sensor design due to their ability to form reversible covalent bonds with diols and amines, making them excellent candidates for detecting various biological and chemical species. Studies have developed boronic acid-based electrochemical sensors for biological analytes detection, demonstrating their significant potential in health diagnostics and environmental monitoring (Li et al., 2015).

Fluorescence Quenching and Molecular Recognition

The fluorescence properties of boronic acid derivatives make them useful in studying molecular interactions, such as quenching effects, which are essential for designing fluorescent sensors. For example, the quenching of biologically active boronic acid derivatives by aniline in different solvents has been explored, providing insights into designing effective fluorescent sensors (Melavanki et al., 2018).

Material Science and Engineering

Boronic acids contribute to materials science, particularly in developing new materials with specific functionalities. Their unique properties allow for the creation of complex structures, such as boron-based dendrimers and macrocycles, offering new possibilities in drug delivery, imaging, and as building blocks for nanotechnology (Christinat et al., 2007).

Orientations Futures

Boronic acids, including “(6-Isobutoxypyridin-3-yl)boronic acid”, have a wide range of applications in medicinal chemistry, chemical biology, and materials science . They can be used to synthesize new drugs, sensors, and delivery systems . Therefore, the study of boronic acids is expected to continue to grow in the future .

Mécanisme D'action

Target of Action

The primary target of the compound (6-Isobutoxypyridin-3-yl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step .

Biochemical Pathways

The this compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

It is known that organoboron reagents like this compound are relatively stable, readily prepared, and generally environmentally benign . These properties could potentially impact the bioavailability of the compound.

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds . This is achieved through the Suzuki–Miyaura coupling reaction, which is a key method for forming carbon–carbon bonds in organic synthesis .

Action Environment

The action of this compound is influenced by the reaction conditions. The success of the Suzuki–Miyaura coupling reaction, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The stability of the compound also contributes to its efficacy .

Analyse Biochimique

Biochemical Properties

(6-Isobutoxypyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound interacts with enzymes that possess active sites containing serine, threonine, or tyrosine residues, forming covalent bonds with these amino acids. The reversible nature of these interactions allows this compound to act as a competitive inhibitor, modulating enzyme activity in a controlled manner . Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing biochemical pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways by inhibiting key enzymes involved in signal transduction. For instance, it can inhibit kinases and phosphatases, leading to altered phosphorylation states of proteins and subsequent changes in gene expression . Furthermore, this compound affects cellular metabolism by modulating the activity of metabolic enzymes, thereby impacting the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid moiety forms covalent bonds with the hydroxyl groups of serine, threonine, and tyrosine residues in enzymes, leading to enzyme inhibition . This interaction is reversible, allowing the compound to act as a dynamic regulator of enzyme activity. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis, leading to the formation of inactive byproducts . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models . These effects include prolonged enzyme inhibition and altered cellular metabolism, which can persist even after the compound has degraded .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain concentration of the compound is required to achieve the desired biochemical effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can inhibit key metabolic enzymes, leading to changes in metabolite levels and overall metabolic balance . Additionally, this compound can affect the activity of enzymes involved in the synthesis and degradation of biomolecules, further influencing metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects . The transport and distribution of this compound are critical for its efficacy and specificity in targeting enzymes and other biomolecules .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the cytoplasm, nucleus, or other organelles, depending on the presence of specific targeting sequences . The subcellular localization of this compound is crucial for its activity and function, as it determines the accessibility of target enzymes and other biomolecules .

Propriétés

IUPAC Name |

[6-(2-methylpropoxy)pyridin-3-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO3/c1-7(2)6-14-9-4-3-8(5-11-9)10(12)13/h3-5,7,12-13H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUOSQKSDIVWEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)OCC(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2406206-23-1 | |

| Record name | [6-(2-methylpropoxy)pyridin-3-yl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2631045.png)

![N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2631047.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2631049.png)

![N-[(2-methoxyphenyl)methyl]-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2631054.png)

![Furan-2-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2631061.png)

![3-[7-(3-Methylbut-2-enyloxy)-2-oxochromen-4-yl]chromen-2-one](/img/structure/B2631063.png)

![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2631064.png)